molecular formula C11H22N2O2 B1290341 (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester CAS No. 1392804-45-3

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1290341
M. Wt: 214.3 g/mol
InChI Key: PIFXVPWOUHXSLO-UHFFFAOYSA-N
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Description

The compound “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” is a derivative of cyclopentane, which is a cyclic alkane. The structure of this compound includes an amino group and a carbamate group, the latter being protected by a tert-butyl ester. This type of protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been reported to yield diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters . This methodology could potentially be adapted for the synthesis of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” by applying similar hydrogenation techniques to the appropriate cyclopentene precursor.

Molecular Structure Analysis

The molecular structure of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” would be expected to feature a cyclopentane ring with a substituent that includes an amino group linked through a carbamate linkage to a tert-butyl group. The stereochemistry of the amino group and its relative configuration to the carbamate could be crucial for the biological activity of the compound. The exact structure would need to be confirmed by spectroscopic methods such as NMR, as has been done for other related compounds .

Chemical Reactions Analysis

The tert-butyl carbamate group is a common protecting group in organic synthesis, particularly in the synthesis of peptides. It can be removed under acidic conditions to yield the free amine. The compound could undergo various chemical reactions typical of amino acids and their derivatives, such as peptide bond formation or reactions with electrophiles at the amino group once deprotected .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester” would be influenced by the presence of the tert-butyl carbamate protecting group. This group is bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The compound's melting point, boiling point, and stability would also be important characteristics to consider in the context of its synthesis and potential applications. The tert-butyl group could also influence the acidity of the amino group, making it less nucleophilic and less reactive towards certain reagents .

Scientific Research Applications

Synthetic and Characterization Methods

  • Synthetic and Crystallographic Studies : A study by Kant, Singh, and Agarwal (2015) on a structurally related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, highlighted synthetic methods involving amino compounds and di-tert-butyldicarbonate. The compound was characterized through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, demonstrating its non-planar conformation and the crystal packing stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Kant, Singh, & Agarwal, 2015).

  • Biotransformation of β-amino nitriles : Research by Preiml, Hönig, and Klempier (2004) explored the biotransformation of β-amino nitriles into β-amino amides and acids using Rhodococcus sp., highlighting the chemoselectivity of enzymatic hydrolysis over chemical methods. This study provides insights into the enzymatic transformation of compounds with similar structures to (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Preiml, Hönig, & Klempier, 2004).

  • N-tert-Butoxycarbonylation of amines : A method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst was developed by Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007). This efficient and environmentally friendly approach could be relevant for protecting amines similar to the amino group in (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Heydari et al., 2007).

Applications in Synthesis

  • Diastereoselective Intramolecular α-Amidoalkylation : Garcia, Arrasate, Lete, and Sotomayor (2006) described the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines from L-DOPA derivatives, showcasing a method that could potentially be applied to the cyclization of compounds structurally related to (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Garcia, Arrasate, Lete, & Sotomayor, 2006).

  • Synthesis of C-glycosyl amino acids : Chambers, Evans, and Fairbanks (2005) explored the tandem Tebbe/Claisen approach for synthesizing C-glycosyl amino acids, revealing insights into the reactivity of tert-butyl esters and their potential use in protecting groups for carboxylic acids, which might be applicable to the tert-butyl ester group in the compound of interest (Chambers, Evans, & Fairbanks, 2005).

  • Stereoselective Synthesis of Tricyclic Diproline Analogues : Soicke et al. (2014) reported on the synthesis of tricyclic amino acid scaffolds with varying ring sizes, demonstrating the structural consequences of such variations. This type of research could provide a framework for understanding the structural implications of the cyclopentyl group in (3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester (Soicke et al., 2014).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H320, H335 . Precautionary measures include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXVPWOUHXSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151763
Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester

CAS RN

1392804-45-3
Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-[(3-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminocyclopentyl)methyl]carbamate
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